3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as fluorophenyl, methoxyphenyl, and carboxylic acid. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the thieno[3,2-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The industrial process may also involve purification steps such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, and hydrolysis can yield carboxylic acids or alcohols.
Scientific Research Applications
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine: Known for its antibacterial activity.
Thieno[3,2-b]pyridine derivatives: A class of compounds with diverse biological activities.
Uniqueness
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H20FNO5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methoxy-3-prop-2-enoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H20FNO5S/c1-3-10-31-18-11-14(6-9-17(18)30-2)16-12-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h3-9,11,16H,1,10,12H2,2H3,(H,26,27)(H,28,29) |
InChI Key |
ZORICCGGPBOISK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC=C |
Origin of Product |
United States |
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